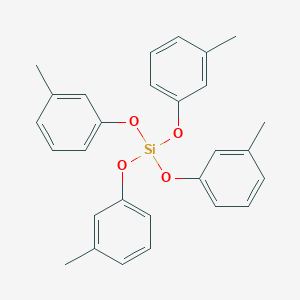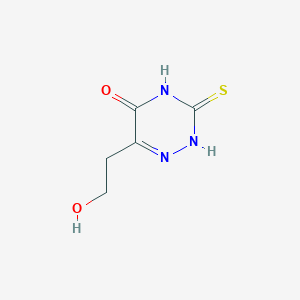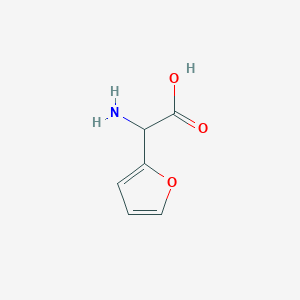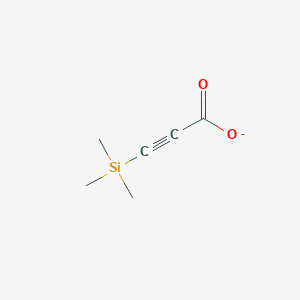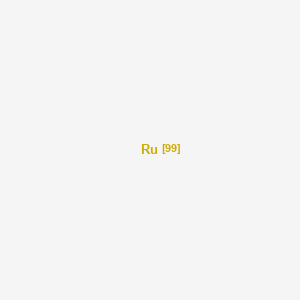
Ruthenium-99
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ruthenium-99 (Ru-99) is a radioactive isotope of ruthenium, a rare metal in the platinum group. It is produced by neutron activation of stable ruthenium-98 in nuclear reactors and is used as a radioisotope in various scientific research applications. Ru-99 has a half-life of 16.99 days and decays by beta emission to stable molybdenum-99.
作用機序
Ruthenium-99 decays by beta emission, releasing high-energy electrons that can penetrate tissues and cells. The beta decay of Ruthenium-99 produces gamma radiation, which can be detected by imaging techniques such as gamma scintigraphy. The decay of Ruthenium-99 to molybdenum-99 is a key step in the production of medical isotopes for diagnostic imaging.
生化学的および生理学的効果
The biochemical and physiological effects of Ruthenium-99 are related to its beta decay and gamma radiation emission. The high-energy electrons released by beta decay can cause damage to DNA and other cellular structures, leading to cell death. The gamma radiation emitted by Ruthenium-99 can also cause ionization of molecules in tissues, leading to free radical formation and oxidative damage.
実験室実験の利点と制限
One advantage of using Ruthenium-99 in lab experiments is its short half-life, which allows for rapid turnover and clearance of the radioisotope from tissues and cells. This can be useful in studies of metabolic pathways and turnover rates. However, the short half-life also limits the use of Ruthenium-99 in long-term studies and requires frequent production and delivery of the radioisotope.
将来の方向性
For the use of Ruthenium-99 in scientific research include the development of new radiolabeling techniques for proteins and peptides, the use of Ruthenium-99 as a tracer in environmental studies, and the optimization of production methods for molybdenum-99 and other medical isotopes. Additionally, the development of new imaging techniques that can detect low levels of Ruthenium-99 and other radioisotopes could have important applications in medical imaging and environmental monitoring.
合成法
The production of Ruthenium-99 involves the irradiation of stable ruthenium-98 targets with neutrons in a nuclear reactor. The irradiated targets are then processed to extract the Ruthenium-99 radioisotope. The production of Ruthenium-99 is a byproduct of the production of other radioisotopes, such as molybdenum-99, which is used in medical imaging.
科学的研究の応用
Ruthenium-99 is used in various scientific research applications, including radiolabeling of proteins and peptides for biological studies, as a tracer in environmental studies, and in nuclear medicine. One of the primary uses of Ruthenium-99 is in the production of molybdenum-99, which is used in medical imaging.
特性
CAS番号 |
15411-62-8 |
|---|---|
製品名 |
Ruthenium-99 |
分子式 |
Ru |
分子量 |
98.90593 g/mol |
IUPAC名 |
ruthenium-99 |
InChI |
InChI=1S/Ru/i1-2 |
InChIキー |
KJTLSVCANCCWHF-YPZZEJLDSA-N |
異性体SMILES |
[99Ru] |
SMILES |
[Ru] |
正規SMILES |
[Ru] |
その他のCAS番号 |
15411-62-8 |
同義語 |
99Ru isotope Ru-99 isotope Ruthenium-99 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



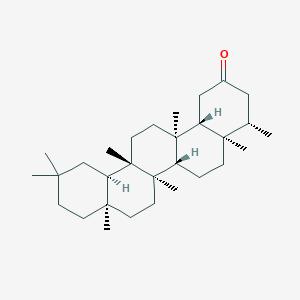
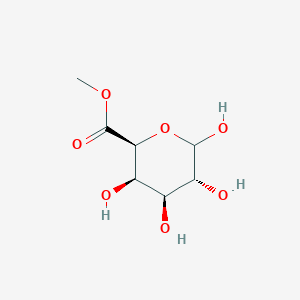
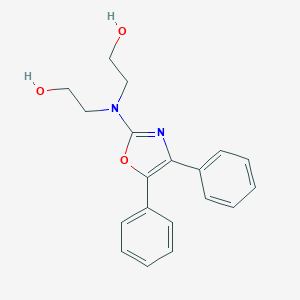
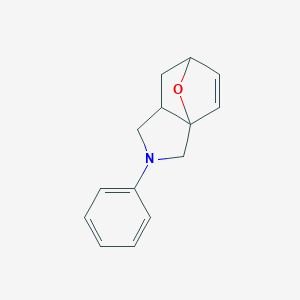
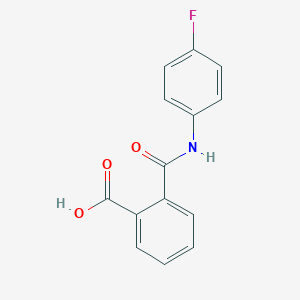
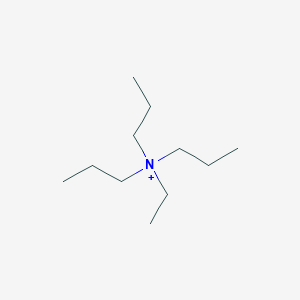
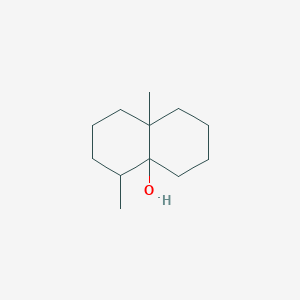
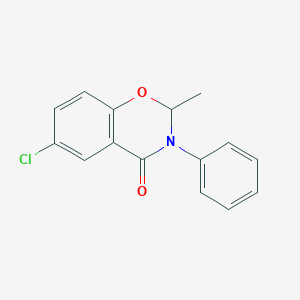
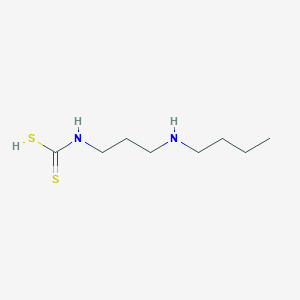
![Pyrimido[5,4-d]pyrimidine, 4,8-dianilino-2,6-diethoxy-](/img/structure/B95760.png)
